molecular formula C20H16N2O4 B1214933 (+)-Camptothecin CAS No. 31456-25-4

(+)-Camptothecin

Cat. No.: B1214933
CAS No.: 31456-25-4
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Camptothecin is a naturally occurring alkaloid derived from the bark and stem of the Camptotheca acuminata tree, commonly known as the “happy tree” or “cancer tree.” This compound has garnered significant attention due to its potent anti-cancer properties, particularly its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Camptothecin involves several steps, starting from simple precursors. One common synthetic route begins with the formation of a key intermediate, 10-hydroxycamptothecin, through a series of reactions including cyclization, oxidation, and esterification. The final step involves the conversion of 10-hydroxycamptothecin to this compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves extraction from the Camptotheca acuminata tree, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and plant cell culture methods, which offer more sustainable and scalable alternatives to traditional extraction methods.

Chemical Reactions Analysis

Types of Reactions

(+)-Camptothecin undergoes various chemical reactions, including:

    Oxidation: Conversion to 10-hydroxycamptothecin using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the lactone ring to form dihydrocamptothecin.

    Substitution: Substitution reactions at the quinoline ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    10-Hydroxycamptothecin: Formed through oxidation.

    Dihydrocamptothecin: Formed through reduction.

    Substituted Camptothecins: Formed through substitution reactions.

Scientific Research Applications

(+)-Camptothecin has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various derivatives with improved pharmacological properties.

    Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cell cycle regulation.

    Medicine: Used as a lead compound for the development of anti-cancer drugs such as irinotecan and topotecan.

    Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

(+)-Camptothecin exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Irinotecan: A semi-synthetic derivative of (+)-Camptothecin used in the treatment of colorectal cancer.

    Topotecan: Another derivative used in the treatment of ovarian and small cell lung cancer.

    9-Aminocamptothecin: A derivative with enhanced water solubility and anti-cancer activity.

Uniqueness

This compound is unique due to its natural origin and potent inhibition of DNA topoisomerase I. Its derivatives, such as irinotecan and topotecan, have been developed to improve solubility, stability, and therapeutic efficacy, but the parent compound remains a valuable tool in cancer research and drug development.

Properties

IUPAC Name

19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274373
Record name (+/-)-Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31456-25-4
Record name (.+-.)-Camptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Camptothecin
Reactant of Route 2
Reactant of Route 2
(+)-Camptothecin
Reactant of Route 3
Reactant of Route 3
(+)-Camptothecin
Reactant of Route 4
(+)-Camptothecin
Reactant of Route 5
(+)-Camptothecin
Reactant of Route 6
(+)-Camptothecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.